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Compound of Interest

Compound Name: Lodal

Cat. No.: B15347060 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Lodal, identified by the IUPAC name 6,7-dimethoxy-2-methyl-3,4-dihydroisoquinolin-2-ium

chloride, is a quaternary ammonium compound belonging to the isoquinoline class of

molecules. Its rigid, bicyclic core structure, featuring methoxy substitutions, is a common

scaffold in a variety of biologically active compounds. This technical guide provides a

comprehensive overview of the chemical structure, physicochemical properties, and known

biological activities of Lodal and its close structural analogs. The information presented herein

is intended to support further research and development efforts involving this chemical entity.

Chemical Structure and Identifiers
The fundamental structure of Lodal is based on a 3,4-dihydroisoquinoline core, with methoxy

groups at positions 6 and 7, and a methyl group on the quaternary nitrogen. The positive

charge on the nitrogen is balanced by a chloride counter-ion.
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Identifier Value

IUPAC Name
6,7-dimethoxy-2-methyl-3,4-dihydroisoquinolin-

2-ium chloride[1]

CAS Number 553-28-6[1]

Molecular Formula C₁₂H₁₆ClNO₂[1]

SMILES String C[N+]1=CC2=CC(=C(C=C2CC1)OC)OC.[Cl-][1]

Molecular Weight 241.71 g/mol [1]

Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a compound is critical for

drug development, influencing its formulation, delivery, and pharmacokinetic profile. While

extensive experimental data for Lodal is limited in publicly accessible literature, the following

table summarizes available computed and qualitative information.
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Property Value/Information Source

Melting Point

A related compound, 6,7-

dimethoxy-1-methyl-3,4-

dihydroisoquinoline

dichlorophosphate, has a

reported melting point of 148–

152 °C. The melting point of

Lodal is expected to be in a

similar range for a crystalline

solid.

[2]

Solubility

As a quaternary ammonium

salt, Lodal is expected to be

soluble in polar solvents such

as water. Its solubility is likely

to be pH-dependent. It is

predicted to be moderately

soluble in water.

[3][4]

pKa

Due to the permanently

charged quaternary nitrogen,

Lodal does not have a pKa

associated with this group.

logP

A predicted logP value for a

structurally related compound

suggests that Lodal may have

a logP in the range that is

favorable for oral

bioavailability. A lower logP

indicates higher hydrophilicity.

[3]

Synthesis and Experimental Protocols
Detailed experimental protocols for the synthesis of Lodal (6,7-dimethoxy-2-methyl-3,4-

dihydroisoquinolin-2-ium chloride) are not readily available in the reviewed literature. However,

a general synthetic strategy can be inferred from procedures for structurally similar compounds.
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A plausible approach involves the N-methylation of the corresponding tertiary amine, 6,7-

dimethoxy-3,4-dihydroisoquinoline.

A one-pot synthesis method has been described for the hydrochloride salt of 6,7-dimethoxy-

3,4-dihydroisoquinoline, a precursor to Lodal. This method involves the reaction of 3,4-

dimethoxyphenethylamine with a formylation reagent, followed by cyclization.

Hypothetical Synthesis Workflow for Lodal:

Step 1: Formation of Precursor

Step 2: N-Methylation

3,4-Dimethoxyphenethylamine
Cyclization+ Formylation Reagent

Formylation Reagent

6,7-Dimethoxy-3,4-dihydroisoquinoline Lodal+ Methylating Agent

Methylating Agent
(e.g., Methyl iodide)

Click to download full resolution via product page

Hypothetical two-step synthesis of Lodal.

General Experimental Protocol for N-methylation (Adaptable for Lodal Synthesis):

Dissolution: Dissolve the precursor, 6,7-dimethoxy-3,4-dihydroisoquinoline, in a suitable

aprotic solvent (e.g., acetonitrile or dichloromethane).

Addition of Methylating Agent: Add a methylating agent, such as methyl iodide or dimethyl

sulfate, to the solution. The reaction is typically carried out at room temperature.

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography

(TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Isolation: Upon completion, the product, Lodal, may precipitate from the reaction mixture. If

not, the solvent can be removed under reduced pressure.

Purification: The crude product can be purified by recrystallization from a suitable solvent

system (e.g., ethanol/ether) to yield the final, pure Lodal.

Biological Activity and Mechanism of Action
While specific pharmacological studies on Lodal are scarce, research on structurally related 1-

aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives provides insights into its potential

biological activities. These related compounds have demonstrated anticonvulsant effects and

have been identified as ligands for the sigma-2 receptor.

The sigma-2 receptor is overexpressed in various tumor cell lines, making it a target for cancer

diagnostics and therapeutics. Ligands for this receptor can induce apoptosis and inhibit cell

proliferation.

Furthermore, some dihydroisoquinoline derivatives have been shown to modulate the activity of

muscarinic acetylcholine receptors (mAChRs) and 5-hydroxytryptamine (5-HT) receptors,

suggesting a potential role in regulating smooth muscle contractility.

Potential Signaling Pathway Involvement:

Given the activity of related compounds, Lodal could potentially interact with signaling

pathways associated with the sigma-2 receptor or G-protein coupled receptors like mAChRs

and 5-HT receptors.
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Potential Mechanism of Action

Lodal

Sigma-2 Receptor GPCRs
(e.g., mAChRs, 5-HTRs)

Downstream Signaling
Cascades

Cellular Response
(e.g., Apoptosis, Modulation of

Ion Channels, Muscle Contraction)

Click to download full resolution via product page

Potential signaling pathways modulated by Lodal.

Analytical Methods
The quantification of Lodal in biological matrices or for quality control purposes would likely

employ standard analytical techniques such as high-performance liquid chromatography

(HPLC) coupled with a suitable detector (e.g., UV-Vis or mass spectrometry).

General HPLC Method Development Workflow:
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HPLC Method Development

Column Selection
(e.g., C18)

Mobile Phase Optimization
(e.g., Acetonitrile/Water with buffer)

Detection Wavelength
Selection (UV-Vis)

Method Validation
(Linearity, Accuracy, Precision)

Sample Analysis

Click to download full resolution via product page

Workflow for developing an HPLC method for Lodal analysis.

Key Considerations for Analytical Method Development:

Column: A reverse-phase C18 column is a common starting point for the analysis of polar

organic molecules.

Mobile Phase: A gradient elution with a mixture of an organic solvent (e.g., acetonitrile or

methanol) and an aqueous buffer (e.g., ammonium formate or phosphate buffer) would likely

be effective. The pH of the aqueous phase can be adjusted to optimize peak shape.
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Detection: UV detection would be suitable, with the selection of a wavelength corresponding

to the absorbance maximum of Lodal. Mass spectrometry would provide higher sensitivity

and specificity.

Validation: The method should be validated according to ICH guidelines to ensure its

accuracy, precision, linearity, and robustness.

Conclusion
Lodal is a quaternary isoquinolinium compound with a chemical structure that suggests

potential for biological activity. While specific experimental data on its physicochemical and

pharmacokinetic properties are limited, information from structurally related compounds

indicates that it may possess interesting pharmacological effects, possibly through interaction

with sigma-2 receptors or other receptor systems. The synthetic and analytical methodologies

outlined in this guide provide a framework for future research into this compound. Further

investigation is warranted to fully elucidate the properties and therapeutic potential of Lodal.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15347060?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15347060?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

